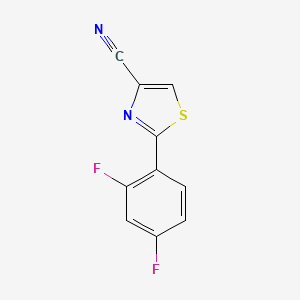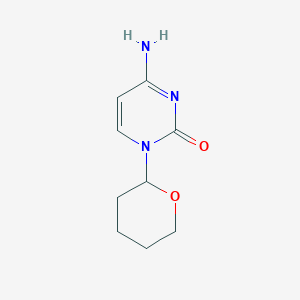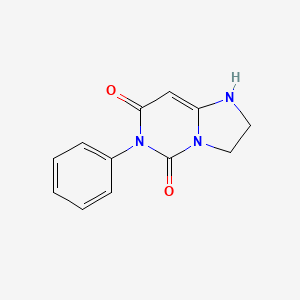
1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-2-phenylpyrimidin-4(3H)-one with suitable reagents to form the desired imidazo[1,2-C]pyrimidine ring system . The reaction conditions often include heating the reactants in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiproliferative and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
1,2,3,5,6,7-Hexahydro-6-phenylimidazo(1,2-C)pyrimidine-5,7-dione is unique due to its specific imidazo[1,2-C]pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
21418-74-6 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
6-phenyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-10-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI-Schlüssel |
XEFUXDIPGAFJHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC(=O)N(C2=O)C3=CC=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


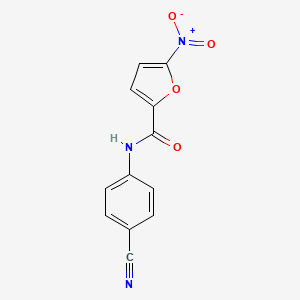
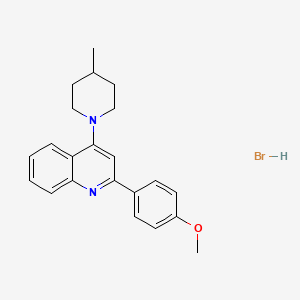

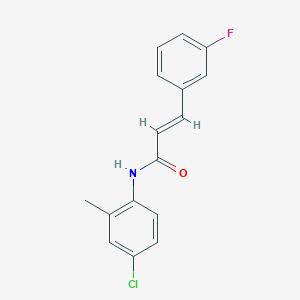
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)


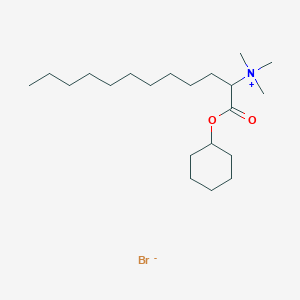
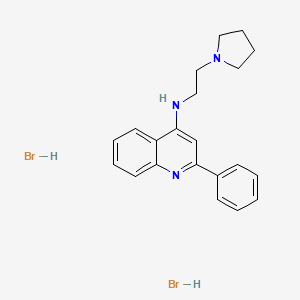


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
